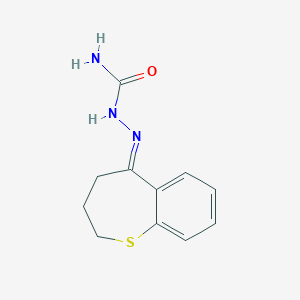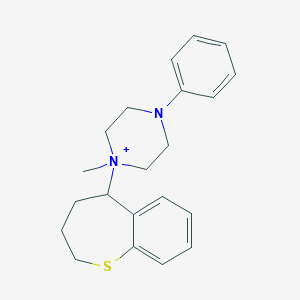![molecular formula C19H21ClN2S B374627 1-(2-chloro-6-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374627.png)
1-(2-chloro-6-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine is a complex organic compound with a unique structure that includes a chlorinated benzothiepin ring system fused with a piperazine moiety
Preparation Methods
The synthesis of 1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, can be employed to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine include:
- 3-(2-chloro-5,6-dihydrobenzo bbenzazepin-11-yl)-N-methyl-1-propanamine : This compound shares a similar benzothiepin core but differs in its substituents and overall structure .
- 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione : Another related compound with a chlorinated benzodiazepine core . The uniqueness of 1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C19H21ClN2S |
|---|---|
Molecular Weight |
344.9g/mol |
IUPAC Name |
1-(3-chloro-10-methyl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazine |
InChI |
InChI=1S/C19H21ClN2S/c1-13-3-2-4-16-17(22-9-7-21-8-10-22)12-14-11-15(20)5-6-18(14)23-19(13)16/h2-6,11,17,21H,7-10,12H2,1H3 |
InChI Key |
VLXDGXQTILRZDH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(CC3=C(S2)C=CC(=C3)Cl)N4CCNCC4 |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC3=C(S2)C=CC(=C3)Cl)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2,3-dimethoxydibenzo[b,f]thiepine](/img/structure/B374546.png)
![7-Fluoro-2-(trifluoromethyl)dibenzo[b,f]thiepine](/img/structure/B374547.png)
![3-amino-6H-benzo[b][1]benzothiepin-5-one](/img/structure/B374548.png)
![8-hydroxydibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374551.png)
![7,8-dimethoxydibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374552.png)
![2-(4-methylbenzoyl)dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374553.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)acetamide](/img/structure/B374554.png)
![Dibenzo[b,f]thiepine-2-carbonitrile](/img/structure/B374555.png)
![8-(methylsulfanyl)dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374557.png)
![2-Methoxydibenzo[b,f]thiepine-10,11-dione](/img/structure/B374558.png)
![N-(11-hydroxy-10,11-dihydrodibenzo[b,f]thiepin-2-yl)acetamide](/img/structure/B374560.png)
![6,11-Dihydrodibenzo[b,e]thiepin-11-ylmethylamine](/img/structure/B374564.png)


